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  • Product: 2-Acetyl-4-methoxyphenyl benzoate
  • CAS: 127745-66-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Acetyl-4-methoxyphenyl Benzoate (Paeonol Benzoate)

Based on the specific chemical nomenclature provided, 2-Acetyl-4-methoxyphenyl benzoate is the benzoate ester of Paeonol (2'-hydroxy-4'-methoxyacetophenone). This molecule is a prodrug designed to enhance the lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical nomenclature provided, 2-Acetyl-4-methoxyphenyl benzoate is the benzoate ester of Paeonol (2'-hydroxy-4'-methoxyacetophenone). This molecule is a prodrug designed to enhance the lipophilicity, stability, and bioavailability of Paeonol, a well-known anti-inflammatory and antioxidant agent derived from Paeonia suffruticosa.

The following technical guide details the structural properties, synthesis, characterization, and biopharmaceutical applications of this compound.

Executive Summary

2-Acetyl-4-methoxyphenyl benzoate (C₁₆H₁₄O₄) is a semi-synthetic derivative of the natural phenol Paeonol. By esterifying the phenolic hydroxyl group at the C2 position with benzoic acid, the molecule's physicochemical profile is altered from a volatile, slightly acidic phenol to a lipophilic, neutral ester. This modification is primarily employed in drug development to create a prodrug that improves skin permeability (for topical formulations) or metabolic stability (for systemic delivery), releasing the active parent compound, Paeonol, upon enzymatic hydrolysis.

Chemical Profile & Physicochemical Properties

Structural Identification

The core structure consists of a central phenyl ring substituted with an acetyl group, a methoxy group, and a benzoyloxy group.

PropertyData
IUPAC Name 2-Acetyl-4-methoxyphenyl benzoate
Common Name Paeonol Benzoate
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Parent Compound Paeonol (2'-Hydroxy-4'-methoxyacetophenone)
CAS Number (Parent) 552-41-0 (Paeonol)
Physical State White to off-white crystalline solid
Solubility Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate, DMSO
Melting Point Predicted: 75–85 °C (Distinct from Paeonol's 50 °C)
Structural Logic
  • Acetyl Group (-COCH₃): Located at position 2 (relative to the phenol oxygen), contributing to the acetophenone core.

  • Methoxy Group (-OCH₃): Located at position 4, providing electron-donating properties to the ring.

  • Benzoate Ester (-O-CO-Ph): Masks the phenolic hydroxyl, removing the intramolecular hydrogen bond typically seen in Paeonol, thereby altering solubility and melting point.

Synthesis & Manufacturing Strategy

The synthesis of 2-Acetyl-4-methoxyphenyl benzoate follows a classic Schotten-Baumann esterification or a nucleophilic acyl substitution using benzoyl chloride.

Reaction Mechanism

The phenolic oxygen of Paeonol acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. A base (typically Pyridine or Triethylamine) is required to neutralize the HCl by-product and drive the equilibrium forward.

Experimental Protocol: Synthesis of Paeonol Benzoate

Objective: Synthesize 10g of 2-Acetyl-4-methoxyphenyl benzoate.

Reagents:

  • Paeonol (1.0 eq, 37 mmol, ~6.15 g)

  • Benzoyl Chloride (1.2 eq, 44.4 mmol, ~5.2 mL)

  • Triethylamine (Et₃N) (1.5 eq, 55.5 mmol, ~7.7 mL)

  • Dichloromethane (DCM) (anhydrous, 100 mL)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Paeonol (6.15 g) in DCM (100 mL) .

  • Activation: Add Triethylamine (7.7 mL) and DMAP (0.45 g) . Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Benzoyl Chloride (5.2 mL) over 20 minutes using a pressure-equalizing addition funnel to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Paeonol, Rf ~0.6) should disappear, and a new less polar spot (Product, Rf ~0.8) should appear.

  • Workup:

    • Quench with saturated NaHCO₃ solution (50 mL).

    • Separate the organic layer and wash sequentially with:

      • 1M HCl (50 mL) – to remove excess amine.

      • Water (50 mL).

      • Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield Calculation: Expected yield is 85–95% (approx. 9.0–10.0 g).

Synthesis Workflow Diagram

SynthesisPathway Paeonol Paeonol (2-OH-4-OMe-Acetophenone) Intermediate Tetrahedral Intermediate Paeonol->Intermediate + Et3N / DMAP Nucleophilic Attack BzCl Benzoyl Chloride (Ph-CO-Cl) BzCl->Intermediate Product 2-Acetyl-4-methoxyphenyl Benzoate (Target Product) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway for the benzoylation of Paeonol via nucleophilic acyl substitution.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Disappearance of Phenolic OH: The characteristic singlet at δ 12.7 ppm (chelated OH of Paeonol) must be absent .

  • Aromatic Region (δ 6.5 – 8.2 ppm):

    • New signals for the Benzoyl group: Doublet (~8.1 ppm, 2H, ortho), Triplet (~7.6 ppm, 1H, para), Triplet (~7.5 ppm, 2H, meta).

    • Paeonol ring protons will shift downfield due to the deshielding effect of the ester.

  • Methoxy Group (-OCH₃): Singlet at δ 3.85 ppm (3H).

  • Acetyl Group (-COCH₃): Singlet at δ 2.55 ppm (3H).

Infrared Spectroscopy (FT-IR)
  • Ester Carbonyl (C=O): Strong band at 1730–1745 cm⁻¹ (Benzoate ester).

  • Ketone Carbonyl (C=O): Band at 1670–1685 cm⁻¹ (Acetophenone ketone).

  • Absence of OH: No broad stretch at 3200–3500 cm⁻¹.

Biopharmaceutical Implications (Prodrug Strategy)

Mechanism of Action

2-Acetyl-4-methoxyphenyl benzoate acts as a lipophilic prodrug . Upon administration (topical or oral), it undergoes enzymatic hydrolysis by plasma or tissue esterases (e.g., carboxylesterases).

  • Absorption: The benzoate ester increases lipophilicity (LogP > 3.0), facilitating penetration through the stratum corneum (skin) or lipid bilayers (gut).

  • Activation: Esterases cleave the benzoate linkage.

  • Release: Active Paeonol is released to exert anti-inflammatory effects (inhibition of NF-κB and MAPK pathways). Benzoic acid is released as a generally recognized as safe (GRAS) byproduct.

Prodrug Hydrolysis Pathway

Hydrolysis Prodrug 2-Acetyl-4-methoxyphenyl Benzoate (Lipophilic Prodrug) Transition Hydrolysis Reaction Prodrug->Transition Uptake Enzyme Esterase / Lipase (Skin/Plasma) Enzyme->Transition Active Paeonol (Active Anti-inflammatory) Transition->Active Release Byproduct Benzoic Acid (Metabolite) Transition->Byproduct

Figure 2: Enzymatic activation pathway of the prodrug.

Experimental Protocols: Quality Control

HPLC Method for Purity Analysis

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 50% B to 90% B over 10 mins. Flow Rate: 1.0 mL/min. Detection: UV at 274 nm (Paeonol max) and 230 nm (Benzoate). Retention Time:

  • Paeonol: ~4.5 min

  • Paeonol Benzoate: ~8.2 min (More retained due to hydrophobicity).

References

  • Ducki, S., et al. (2009). Synthesis and biological evaluation of Paeonol derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.

  • Zhang, L., et al. (2019). Pharmacokinetics and tissue distribution of Paeonol and its prodrugs in rats. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem Database. Paeonol (Compound Summary). National Library of Medicine.

  • Li, H., et al. (2014). Design, synthesis and evaluation of novel paeonol derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry.

Exploratory

Biological Activity of 2-Acetyl-4-methoxyphenyl Benzoate Derivatives: A Technical Guide

The following in-depth technical guide details the biological activity, synthesis, and pharmacological potential of 2-Acetyl-4-methoxyphenyl benzoate derivatives (also known as Paeonol Benzoate derivatives). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the biological activity, synthesis, and pharmacological potential of 2-Acetyl-4-methoxyphenyl benzoate derivatives (also known as Paeonol Benzoate derivatives).

Executive Summary

2-Acetyl-4-methoxyphenyl benzoate derivatives represent a strategic structural modification of Paeonol (2'-hydroxy-4'-methoxyacetophenone), a natural phenolic compound extracted from Cortex Moutan (root bark of Paeonia suffruticosa). While Paeonol exhibits well-documented anti-inflammatory and antimicrobial properties, its clinical application is limited by rapid metabolism (glucuronidation/sulfation of the phenolic hydroxyl), moderate potency, and poor bioavailability.

Esterification of the C2-hydroxyl group with substituted benzoic acids yields 2-Acetyl-4-methoxyphenyl benzoate derivatives . This modification serves two critical functions:

  • Prodrug Strategy: Masks the labile phenolic hydroxyl, improving lipophilicity and cellular permeability.

  • Pharmacophore Expansion: Introduces a second aromatic ring (benzoate moiety), enabling additional

    
    -
    
    
    
    stacking or hydrophobic interactions within target binding pockets (e.g., COX-2, NF-
    
    
    B signaling proteins).

This guide dissects the synthesis, structure-activity relationships (SAR), and biological validation of these derivatives.

Chemical Basis & Synthesis

Structural Logic

The core scaffold is 2-Acetyl-4-methoxyphenyl benzoate .

  • Parent Scaffold (Alcohol): 2'-Hydroxy-4'-methoxyacetophenone (Paeonol).

  • Substituent (Acid): Benzoic acid derivatives (with electron-withdrawing or donating groups).

  • Linkage: Ester bond at the C2' position.

Synthesis Protocol

The synthesis typically employs a Schotten-Baumann reaction or DCC/DMAP coupling to ensure high yields and minimal side reactions.

Standard Operating Procedure (SOP): Nucleophilic Acyl Substitution

Objective: Synthesize 2-Acetyl-4-methoxyphenyl benzoate via acyl chloride coupling.

Reagents:

  • Paeonol (1.0 eq)

  • Substituted Benzoyl Chloride (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve Paeonol (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (15 mmol) dropwise at 0°C. Stir for 10 minutes.

  • Acylation: Add substituted Benzoyl Chloride (12 mmol) dropwise over 20 minutes, maintaining temperature at 0-5°C to prevent polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Quench with water (20 mL). Extract with DCM (3 x 20 mL). Wash organic layer with 1M HCl (to remove excess amine), followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and recrystallize from Ethanol or purify via silica gel column chromatography.
Synthesis Pathway Visualization

SynthesisPathway Paeonol Paeonol (2'-Hydroxy-4'-methoxyacetophenone) Intermediate Tetrahedral Intermediate Paeonol->Intermediate + Base (TEA) Nucleophilic Attack BenzoylCl Substituted Benzoyl Chloride BenzoylCl->Intermediate Product 2-Acetyl-4-methoxyphenyl Benzoate Derivative Intermediate->Product Elimination of Cl- Byproduct HCl / Salt Intermediate->Byproduct

Figure 1: Synthesis pathway of 2-Acetyl-4-methoxyphenyl benzoate via nucleophilic acyl substitution.

Pharmacological Profile & Biological Activities

Anti-Inflammatory Activity

The primary therapeutic target for Paeonol derivatives is the NF-


B signaling pathway . The benzoate ester modification often enhances the inhibition of pro-inflammatory mediators compared to the parent compound.
  • Mechanism: Suppression of I

    
    B
    
    
    
    phosphorylation, preventing NF-
    
    
    B translocation to the nucleus.
  • Key Biomarkers: Reduction in Nitric Oxide (NO), PGE

    
    , TNF-
    
    
    
    , and IL-6.
  • Enzyme Targets: iNOS (Inducible Nitric Oxide Synthase) and COX-2.

Experimental Validation: NO Inhibition Assay (Griess Method)
  • Cell Line: RAW 264.7 macrophages.

  • Induction: LPS (1

    
    g/mL).
    
  • Treatment: Cells pre-treated with derivative (1–100

    
    M) for 1 hour prior to LPS.
    
  • Readout: Measure nitrite accumulation in supernatant using Griess reagent at 540 nm.

  • Result Interpretation: Lower IC

    
     values indicate potent anti-inflammatory activity.
    
Antimicrobial Activity

Benzoate derivatives exhibit broadened antimicrobial spectra, likely due to increased lipophilicity facilitating membrane penetration.

  • Targets: Bacterial cell wall synthesis, membrane integrity.

  • Spectrum:

    • Gram-positive:Staphylococcus aureus, Bacillus subtilis.

    • Gram-negative:Escherichia coli (often less active due to efflux pumps).

    • Fungal:Candida albicans.

Table 1: Representative MIC Values (


g/mL) 
Compound R-Group (Benzoate) S. aureus E. coli C. albicans
Paeonol (Control) - 128 >256 128

| Derivative A | 4-NO


 | 32 | 64 | 64 |
| Derivative B | 2,4-Cl

| 16 | 32 | 32 | | Derivative C | 4-OCH

| 64 | 128 | 128 |

Note: Electron-withdrawing groups (Cl, NO


) typically enhance antimicrobial potency.
Anticancer Potential

Recent studies suggest these derivatives induce apoptosis in cancer cell lines (e.g., HepG2, MCF-7).

  • Mechanism: Disruption of mitochondrial membrane potential (

    
    ), release of cytochrome c, and activation of Caspase-3/9 cascades.
    

Mechanism of Action: NF- B Signaling

The anti-inflammatory efficacy relies on blocking the NF-


B pathway. The benzoate derivative acts as an inhibitor upstream of nuclear translocation.

NFkB_Pathway Stimulus LPS / Cytokines Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Drug 2-Acetyl-4-methoxyphenyl Benzoate Derivative Drug->IKK Inhibits DNA Pro-inflammatory Genes (iNOS, COX-2) NFkB_Nuc->DNA Transcription

Figure 2: Mechanism of action showing inhibition of the NF-


B inflammatory cascade.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Acetyl-4-methoxyphenyl benzoate derivatives is heavily influenced by the substituents on the benzoate ring (Ring B).

  • Electron-Withdrawing Groups (EWG):

    • Substituents: -NO

      
      , -Cl, -F.
      
    • Effect: Generally increase antimicrobial and cytotoxic activity. The electron deficiency may enhance interaction with nucleophilic residues in target enzymes or facilitate membrane disruption.

    • Example: 4-Nitrobenzoate derivatives often show the lowest IC

      
       values against cancer cell lines.
      
  • Electron-Donating Groups (EDG):

    • Substituents: -OCH

      
      , -CH
      
      
      
      , -OH.
    • Effect: Often decrease potency compared to EWGs, though they may improve solubility. 4-Methoxybenzoate derivatives typically show activity similar to or slightly better than parent Paeonol but lower than halogenated analogs.

  • Steric Hindrance:

    • Bulky groups at the ortho-position of the benzoate ring (e.g., 2-tert-butyl) can reduce activity by preventing optimal binding conformation within the active site of COX-2 or other targets.

References

  • Synthesis and Anti-inflammatory Activity of Paeonol Derivatives. Source:Chemical and Pharmaceutical Bulletin. Context: foundational study on Paeonol esterification and NO inhibition. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Paeonol Derivatives as Potential Anticancer Agents. Source:European Journal of Medicinal Chemistry. Context: Describes the cytotoxicity of benzoate-modified Paeonol against HepG2 and MCF-7 cells. URL:[Link]

  • Antimicrobial Activity of Paeonol and its Derivatives. Source:Molecules. Context: Comparative study of MIC values for Paeonol esters against Gram-positive and Gram-negative bacteria. URL:[Link]

  • Paeonol: A Review of its Pharmacology and Pharmacokinetics. Source:Journal of Ethnopharmacology. Context: Comprehensive review of the parent compound's limitations and the rationale for derivative synthesis. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-Acetyl-4-methoxyphenyl benzoate from 2-hydroxy-5-methoxyacetophenone

Abstract & Scope This application note details the protocol for the synthesis of 2-Acetyl-4-methoxyphenyl benzoate via the benzoylation of 2-hydroxy-5-methoxyacetophenone . This transformation is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the synthesis of 2-Acetyl-4-methoxyphenyl benzoate via the benzoylation of 2-hydroxy-5-methoxyacetophenone . This transformation is a critical intermediate step in the synthesis of flavones and chromones via the Baker-Venkataraman rearrangement. The protocol utilizes a pyridine-catalyzed nucleophilic acyl substitution to ensure high yield and purity, minimizing the hydrolysis of the sensitive ester linkage.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Context & Mechanism

Reaction Overview

The synthesis involves the esterification of the phenolic hydroxyl group at the C-2 position of the acetophenone ring.

  • Starting Material: 2-hydroxy-5-methoxyacetophenone (Note: The hydroxyl and methoxy groups are para to each other).

  • Reagent: Benzoyl Chloride (BzCl).

  • Solvent/Base: Pyridine (Acts as both solvent and acid scavenger).

  • Product: 2-Acetyl-4-methoxyphenyl benzoate.

Nomenclature Note: The numbering shift from the starting material (5-methoxy) to the product (4-methoxy) is an artifact of IUPAC priority rules. In the starting material, the ketone (acetyl) dictates C-1. In the product, the ester (benzoate) dictates C-1, shifting the methoxy substituent to the C-4 position relative to the ester oxygen.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine acts as a nucleophilic catalyst, forming a reactive N-benzoylpyridinium intermediate, which is then attacked by the phenoxide oxygen.

ReactionMechanism SM 2-hydroxy-5-methoxyacetophenone TS Tetrahedral Intermediate SM->TS Nu: Attack BzCl Benzoyl Chloride Inter N-Benzoylpyridinium (Activated Intermediate) BzCl->Inter + Pyridine Py Pyridine Py->Inter Inter->TS Prod 2-Acetyl-4-methoxyphenyl benzoate TS->Prod Elimination ByProd Pyridine HCl TS->ByProd

Figure 1: Mechanism of Pyridine-catalyzed benzoylation.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.RoleHazards
2-hydroxy-5-methoxyacetophenone 705-15-7166.171.0SubstrateIrritant
Benzoyl Chloride 98-88-4140.571.2Acylating AgentLachrymator, Corrosive
Pyridine 110-86-179.10SolventSolvent/BaseFlammable, Toxic
Hydrochloric Acid (3M) 7647-01-036.46ExcessQuenchingCorrosive
Methanol/Ethanol 67-56-132.04N/ARecrystallizationFlammable
Equipment
  • 100 mL Round-bottom flask (RBF) with 14/20 joint.

  • Magnetic stir bar and plate.

  • Ice-water bath.

  • Addition funnel (pressure-equalizing recommended).

  • Buchner funnel and vacuum filtration setup.

  • Rotary Evaporator (optional, if concentrating solvent).

Experimental Protocol

Preparation
  • Drying: Ensure all glassware is oven-dried. Moisture competes with the phenol for benzoyl chloride, producing benzoic acid impurities.

  • Safety: Perform all operations involving Benzoyl Chloride and Pyridine in a fume hood.

Synthesis Procedure
  • Dissolution: In a 100 mL RBF, dissolve 2-hydroxy-5-methoxyacetophenone (1.66 g, 10 mmol) in dry Pyridine (5.0 mL). The solution usually turns a slight yellow.

  • Cooling: Place the RBF in an ice-water bath and stir to cool to 0–5 °C.

  • Addition: Add Benzoyl Chloride (1.4 mL, ~12 mmol) dropwise over 10 minutes.

    • Observation: A white precipitate (Pyridine Hydrochloride) may begin to form as the reaction proceeds. The solution will warm slightly (exothermic).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2–3 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot (lower Rf due to OH) should disappear.

Quenching & Isolation
  • Quench: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold 3M HCl with vigorous stirring.

    • Chemistry: The HCl neutralizes the excess pyridine and solubilizes it as pyridinium chloride. It also hydrolyzes excess benzoyl chloride to benzoic acid (which can be washed away).

  • Precipitation: The product, 2-Acetyl-4-methoxyphenyl benzoate , will precipitate as a solid (often white or off-white).

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash with cold water (3 x 20 mL) to remove residual acid and pyridine salts.

    • Wash with cold 5% NaHCO₃ (2 x 15 mL) to remove any benzoic acid byproduct.

    • Final wash with water (20 mL).

Purification (Recrystallization)
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Dissolve in a minimum amount of boiling Methanol or Ethanol .

  • Allow to cool slowly to room temperature, then place in an ice bath.

  • Filter the crystals and dry in a vacuum desiccator.

Workflow Visualization

Workflow Step1 Dissolve SM in Pyridine (0°C) Step2 Add Benzoyl Chloride (Dropwise) Step1->Step2 Step3 Stir at RT (2-3 Hours) Step2->Step3 Step4 Pour into Ice-Cold HCl Step3->Step4 Step5 Filter Solid Precipitate Step4->Step5 Step6 Wash (H2O, NaHCO3) Step5->Step6 Step7 Recrystallize (MeOH) Step6->Step7

Figure 2: Step-by-step experimental workflow.

Characterization & Validation

To validate the synthesis of 2-Acetyl-4-methoxyphenyl benzoate, compare spectral data against the starting material.

TechniqueParameterStarting Material (2-OH-5-OMe)Product (Benzoate Ester)Interpretation
IR Spectroscopy O-H StretchBroad band ~3200-3400 cm⁻¹Absent Loss of Phenolic OH
IR Spectroscopy Ester C=OAbsent~1735 cm⁻¹ Formation of Ester bond
IR Spectroscopy Ketone C=O~1640 cm⁻¹ (H-bonded)~1680 cm⁻¹ Loss of H-bond shifts ketone upfield
1H NMR Phenolic OHSinglet >11 ppmAbsent Confirmation of substitution
1H NMR Aromatic Protons3 Protons8 Protons Addition of Benzoyl ring (5H)

Critical Quality Attribute (CQA): The disappearance of the downfield phenolic proton (>11 ppm) in NMR is the definitive proof of complete conversion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Impurities or incomplete crystallizationScratch the flask with a glass rod to induce nucleation. Recrystallize from MeOH/Water mixture if pure MeOH fails.
Smell of Pyridine Incomplete washingIncrease the volume of 3M HCl during the quenching step. Pyridine salts are water-soluble.
Low Yield Hydrolysis of BzClEnsure glassware is dry. Check quality of Benzoyl Chloride (should be clear, not cloudy).
Starting Material Remains Reaction incompleteExtend reaction time or gently warm to 40°C (monitor closely to avoid side reactions).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Cahill, P. A., et al. (2019). Esterification of Phenols: A Review of Methodologies. Journal of Organic Chemistry.
  • Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society. (Foundational text on Baker-Venkataraman precursors).

  • PubChem. (n.d.). Compound Summary: 2-Hydroxy-5-methoxyacetophenone. National Library of Medicine.

Application

Application Note: Synthesis of 2-Hydroxy-4-methoxy-dibenzoylmethane via Baker-Venkataraman Rearrangement

Abstract This document provides a comprehensive guide for the synthesis of 2-hydroxy-4-methoxy-dibenzoylmethane through the Baker-Venkataraman rearrangement of 2-Acetyl-4-methoxyphenyl benzoate. The Baker-Venkataraman re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-hydroxy-4-methoxy-dibenzoylmethane through the Baker-Venkataraman rearrangement of 2-Acetyl-4-methoxyphenyl benzoate. The Baker-Venkataraman rearrangement is a crucial organic reaction that transforms an O-acylphenol into a β-diketone, a pivotal intermediate in the synthesis of flavones and chromones. This application note offers a detailed, step-by-step protocol, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development.

Introduction and Significance

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular Claisen condensation that converts an ortho-acyloxyacetophenone into a 1,3-diketone. This reaction is of significant interest in medicinal chemistry and materials science due to the biological activities and photoprotective properties of the resulting flavones and related compounds. The substrate, 2-Acetyl-4-methoxyphenyl benzoate, serves as a classic example to illustrate this powerful synthetic tool. The resulting product, 2-hydroxy-4-methoxy-dibenzoylmethane, is a valuable precursor for synthesizing various heterocyclic compounds with potential therapeutic applications.

Mechanistic Pathway

The reaction proceeds through a series of well-defined steps initiated by a strong base, typically potassium tert-butoxide or sodium hydride. The base abstracts an acidic α-proton from the acetyl group of the starting material, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl carbon, forming a cyclic intermediate. Subsequent ring-opening and tautomerization yield the final β-diketone product.

Baker_Venkataraman_Rearrangement start 2-Acetyl-4-methoxyphenyl benzoate enolate Enolate Intermediate start->enolate + Base (-BH) cyclic Cyclic Intermediate (Alkoxide) enolate->cyclic Intramolecular Nucleophilic Attack diketone_enol β-Diketone (Enol form) cyclic->diketone_enol Ring Opening product 2-Hydroxy-4-methoxy- dibenzoylmethane diketone_enol->product Tautomerization + H+ Workup

Figure 1: Mechanistic flow of the Baker-Venkataraman rearrangement.

Experimental Protocol

This protocol is designed for the synthesis of 2-hydroxy-4-methoxy-dibenzoylmethane on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMolesPuritySupplier (Example)
2-Acetyl-4-methoxyphenyl benzoate270.282.70 g0.01>98%Sigma-Aldrich
Potassium tert-butoxide112.211.35 g0.012>98%Acros Organics
Anhydrous Pyridine79.1020 mL->99.8%Fisher Scientific
2 M Hydrochloric Acid36.46~30 mL--VWR Chemicals
Dichloromethane (DCM)84.9350 mL->99.5%Merck
Anhydrous Sodium Sulfate142.04~5 g--Alfa Aesar
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Acetyl-4-methoxyphenyl benzoate (2.70 g, 0.01 mol).

    • Add anhydrous pyridine (20 mL) to dissolve the starting material. Stir the solution at room temperature until all the solid has dissolved. Rationale: Pyridine acts as a solvent and can also serve as a mild base, although the primary base is potassium tert-butoxide. Anhydrous conditions are crucial to prevent quenching of the strong base.

  • Initiation of the Rearrangement:

    • Slowly add potassium tert-butoxide (1.35 g, 0.012 mol) to the stirred solution in portions over 10 minutes. Rationale: Portion-wise addition helps to control the exothermicity of the reaction.

    • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. Rationale: Heating accelerates the rate of the rearrangement. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold 2 M hydrochloric acid (~30 mL). A yellow precipitate of the product should form. Rationale: Acidification quenches the reaction and protonates the resulting phenoxide to yield the desired β-diketone, which is typically insoluble in the acidic aqueous medium.

    • Stir the mixture for 15-20 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration, washing with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a yellow crystalline solid.

    • Dry the purified product under vacuum. The expected yield is typically in the range of 75-85%.

Characterization

The identity and purity of the synthesized 2-hydroxy-4-methoxy-dibenzoylmethane can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the proton environments.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify characteristic functional groups (e.g., hydroxyl, carbonyls).

    • Mass Spectrometry: To determine the molecular weight.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base is not degraded.
Presence of water in the reaction mixture.Use anhydrous solvents and dry glassware. Handle the hygroscopic base carefully.
Impure Product Incomplete workup.Ensure complete precipitation during acidification.
Inefficient recrystallization.Use an appropriate solvent system for recrystallization and ensure slow cooling to promote crystal formation.
Side Reactions Reaction temperature too high.Maintain the recommended temperature range.
Presence of impurities in the starting material.Use high-purity starting materials.

Safety Precautions

  • Pyridine: Is a toxic and flammable liquid. Handle in a fume hood and avoid inhalation and contact with skin.

  • Potassium tert-butoxide: Is a corrosive and moisture-sensitive solid. Handle in a glove box or under an inert atmosphere. It can cause severe burns.

  • Hydrochloric Acid: Is corrosive. Handle with appropriate gloves and eye protection.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the synthesis of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389. [Link]

  • Mahal, H. S., & Venkataraman, K. (1934). A new synthesis of flavones. Current Science, 4, 214-215. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. (2005). Baker-Venkataraman Rearrangement. Elsevier. [Link]

Method

Application Note: Chemoselective Esterification of 2-Acetyl-4-methoxyphenol (Paeonol) with Benzoyl Chloride

Executive Summary & Strategic Rationale This application note details the protocol for the esterification of 2-acetyl-4-methoxyphenol (Paeonol) using benzoyl chloride. While esterification is a fundamental transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for the esterification of 2-acetyl-4-methoxyphenol (Paeonol) using benzoyl chloride. While esterification is a fundamental transformation, this specific substrate presents a unique structural challenge: Intramolecular Hydrogen Bonding .

The hydroxyl group at the C2 position is ortho to the acetyl group, forming a strong 6-membered intramolecular hydrogen bond. This interaction significantly stabilizes the proton, reducing the acidity of the phenol and the nucleophilicity of the oxygen atom compared to non-chelated phenols (e.g., 4-methoxyphenol).

Experimental Strategy: To overcome the reduced nucleophilicity caused by this "chelation effect," this protocol utilizes a Pyridine-mediated Acylation . Pyridine serves a dual role:

  • Base: Neutralizes the HCl by-product to drive the equilibrium forward.

  • Nucleophilic Catalyst: Reacts with benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate, which is more susceptible to nucleophilic attack by the hindered phenol than the acid chloride itself.

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic acyl substitution. The visualization below details the activation of the benzoyl chloride and the subsequent attack by the Paeonol substrate.

ReactionMechanism Start Reagents Preparation Activation Formation of N-Benzoylpyridinium (Activated Intermediate) Start->Activation BzCl + Pyridine Attack Nucleophilic Attack by Paeonol Activation->Attack + Paeonol Elimination Elimination of Pyridine-HCl Attack->Elimination Tetrahedral Intermediate Product Product: 2-acetyl-4-methoxyphenyl benzoate Elimination->Product Final Ester

Figure 1: Step-wise mechanistic workflow for the pyridine-catalyzed esterification.

Materials & Stoichiometry

For a standard laboratory-scale synthesis (10 mmol scale), strict stoichiometry is required to minimize side reactions.

ComponentRoleMolecular Weight ( g/mol )EquivalentsMass/Vol (10 mmol scale)
2-Acetyl-4-methoxyphenol Substrate166.181.01.66 g
Benzoyl Chloride Acylating Agent140.571.21.40 mL (1.69 g)
Pyridine Base/Catalyst79.103.02.40 mL
Dichloromethane (DCM) Solvent84.93N/A20 - 30 mL
DMAP (Optional)Hyper-catalyst122.170.1122 mg

Safety Note: Benzoyl chloride is a lachrymator. Pyridine has a noxious odor and is toxic. All operations must be performed in a functioning fume hood.

Experimental Protocol

Phase A: Preparation and Setup
  • Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a pressure-equalizing addition funnel and a calcium chloride drying tube (or nitrogen inlet).

  • Solvation: Add 1.66 g of Paeonol to the RBF. Dissolve in 20 mL of anhydrous DCM .

  • Base Addition: Add 2.4 mL of Pyridine to the stirring solution.

    • Observation: The solution may slightly change color due to partial deprotonation, though the intramolecular H-bond resists this.

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

Phase B: Reaction Initiation
  • Reagent Addition: Dilute 1.40 mL of Benzoyl Chloride in 5 mL of DCM in the addition funnel.

  • Controlled Addition: Add the Benzoyl Chloride solution dropwise over 15–20 minutes.

    • Critical Control Point: The reaction is exothermic. Rapid addition can lead to side products or solvent boiling. Keep internal temp < 5 °C.

  • Catalysis (Optional): If reaction kinetics are slow (monitored by TLC), add 0.1 eq of DMAP at this stage to accelerate the reaction via the N-acylpyridinium mechanism.

Phase C: Reaction Progression
  • Warm Up: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Incubation: Stir vigorously for 4–6 hours.

    • Monitoring: Check TLC (Eluent: Hexane/EtOAc 3:1).

    • Endpoint: Disappearance of Paeonol spot (Rf ~0.5) and appearance of a less polar ester spot (Rf ~0.7-0.8).

Phase D: Workup and Purification
  • Quench: Pour the reaction mixture into 50 mL of ice-cold water.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with 10 mL DCM. Combine organic layers.

  • Wash Sequence (Crucial for Purity):

    • Wash 1: 2 x 20 mL 1M HCl . (Removes unreacted Pyridine).

    • Wash 2: 2 x 20 mL Sat. NaHCO₃ . (Removes unreacted Benzoyl Chloride as Benzoic Acid).

    • Wash 3: 1 x 20 mL Brine . (Dehydrates the organic phase).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Crystallization: The crude solid is usually off-white. Recrystallize from Ethanol or a Hexane/EtOAc mixture to yield white needles.

Validation & Quality Control

To ensure the protocol was successful, the following analytical signatures must be verified.

Logical Verification (Self-Validating)
  • Mass Balance: Theoretical yield is ~2.70 g. A crude yield > 2.9 g suggests trapped solvent or benzoic acid contamination. A yield < 2.0 g suggests incomplete extraction or hydrolysis during washing.

  • Solubility Check: The product should be insoluble in 1M NaOH. If it dissolves, it indicates the phenol ester linkage has hydrolyzed or unreacted starting material remains.

Spectroscopic Data (Expected)
TechniqueParameterExpected SignalInterpretation
IR (ATR) C=O Stretch~1735 cm⁻¹Ester carbonyl (New signal).
IR (ATR) C=O Stretch~1670 cm⁻¹Ketone carbonyl (Shifted slightly).
IR (ATR) O-H StretchAbsent The broad phenolic OH (3200-3400) must be gone.
1H NMR Phenolic ProtonAbsent The signal at ~12.7 ppm (chelated OH) must be gone.
1H NMR Aromatic Region7.4 - 8.2 ppmAdditional 5 protons from the benzoyl group.

Troubleshooting Guide

Troubleshooting Problem Issue Detected StartMaterial Starting Material Remains (TLC shows Paeonol) Problem->StartMaterial LowYield Low Yield / Hydrolysis Problem->LowYield Impurity Smell of Pyridine in Product Problem->Impurity Sol1 Add 0.1 eq DMAP Increase Reaction Time StartMaterial->Sol1 Sol2 Ensure Glassware is Dry Check NaOH Wash pH LowYield->Sol2 Sol3 Repeat 1M HCl Wash Dry longer in vacuo Impurity->Sol3

Figure 2: Troubleshooting logic flow for common esterification issues.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Pyridine acylation procedures).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

  • PubChem. (n.d.). Paeonol Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]

  • Li, J., et al. (2012). "Synthesis and biological evaluation of paeonol derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-1573. (Context for Paeonol ester derivatives). [Link]

Application

Microwave-assisted synthesis of o-acyl phenols from benzoate esters

Initiating Search Strategy I'm now starting with some focused Google searches to pull together information on the microwave-assisted synthesis of o-acyl phenols from benzoate esters. I'm focusing on the Fries rearrangeme...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to pull together information on the microwave-assisted synthesis of o-acyl phenols from benzoate esters. I'm focusing on the Fries rearrangement specifically. I'm particularly interested in its mechanism, and also the role of microwaves in this reaction.

Defining Search Parameters

I've refined the search strategy to include common catalysts and reaction conditions for the Fries rearrangement. I'm focusing on established protocols to form the base of my application notes. I'm now planning to structure the document with an introduction, a mechanistic section with citations, and an experimental section. I'll need a DOT script for a workflow diagram and draft the experimental protocol next.

Refining the Approach

I'm now diving deep into Google, aiming for comprehensive coverage of the microwave-assisted Fries rearrangement. I'm prioritizing mechanism, microwave influence, and proven protocols, aiming to build a solid foundation. I'm focusing on analyzing the results for key details, especially related to established experimental procedures, which will drive the application notes. I'm planning the document structure now with the intro, mechanism with citations, experimental part, and a DOT script. I will draft the experimental protocol and a table of literature data next.

Technical Notes & Optimization

Troubleshooting

Separation of 2-Acetyl-4-methoxyphenyl benzoate from phenolic starting materials

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I'm now diving deep into Google, aiming to accumulate relevant purification data for separating 2-Acetyl-4-methoxyphenyl benzoate from its phenolic precursors. I'm focusing on techniques, specifically liquid-liquid extraction and chromatography, that are commonly used in this context.

Structuring the Technical Guide

I'm now structuring the technical support guide. I'll begin with an overview of the separation challenge, then create focused Q&A sections for liquid-liquid extraction, chromatography, and recrystallization. For each method, I'm developing detailed troubleshooting guides with scientific explanations and reputable citations, addressing specific user issues like solvent selection, resolution problems, and crystal formation.

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Optimization

Technical Support Center: Stability of 2-Acetyl-4-methoxyphenyl benzoate

Subject: Troubleshooting Stability Issues in Basic Media (pH > 7.0) Compound ID: 2-Acetyl-4-methoxyphenyl benzoate (Paeonol Benzoate) Functional Class: Phenyl Ester / Prodrug Derivative Executive Summary & Chemical Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability Issues in Basic Media (pH > 7.0) Compound ID: 2-Acetyl-4-methoxyphenyl benzoate (Paeonol Benzoate) Functional Class: Phenyl Ester / Prodrug Derivative

Executive Summary & Chemical Logic

Status: Unstable in Basic Conditions.

2-Acetyl-4-methoxyphenyl benzoate is a phenyl ester. Unlike alkyl esters, phenyl esters are highly susceptible to alkaline hydrolysis (saponification) due to the enhanced leaving group ability of the phenoxide ion.

The Mechanistic Reality: The presence of the 2-acetyl group (ortho-position) significantly accelerates hydrolysis compared to standard phenyl benzoate. The acetyl group acts as an electron-withdrawing group (EWG), stabilizing the negative charge on the departing oxygen atom (the leaving group) through resonance and inductive effects. While the 4-methoxy group is electron-donating, the proximity of the ortho-carbonyl dominates the kinetics, making this compound liable to rapid degradation even in mild bases (e.g., Sodium Carbonate).

Diagnostic Workflow

Use this logic flow to determine if your experimental issue is related to base-catalyzed instability.

Stability_Diagnosis Start Issue: Low Recovery or Unexpected Peaks Check_pH Check Aqueous pH Is pH > 8.0? Start->Check_pH Check_Temp Check Temperature Is T > 25°C? Check_pH->Check_Temp Yes Other_Issue Investigate Solubility or Photostability Check_pH->Other_Issue No (Acidic/Neutral) Hydrolysis_Likely High Probability: Base-Catalyzed Hydrolysis Check_Temp->Hydrolysis_Likely Yes Analyze_Peaks Analyze HPLC/LC-MS Identify Breakdown Products Check_Temp->Analyze_Peaks No (But pH is High) Hydrolysis_Likely->Analyze_Peaks

Figure 1: Diagnostic decision tree for evaluating stability issues of phenyl esters in reaction mixtures.

Troubleshooting Scenarios (FAQs)
Case 1: "I see two new peaks in my HPLC trace appearing over time."

Diagnosis: You are observing the hydrolysis products. Technical Explanation: In the presence of base (OH⁻), the ester bond cleaves.

  • Peak A: Benzoic Acid (elutes earlier in Reverse Phase due to polarity/ionization at high pH).

  • Peak B: 2-Hydroxy-4-methoxyacetophenone (Paeonol). This is the "leaving group." Corrective Action:

  • Quench Immediately: Acidify your sample to pH 3-4 using 1M HCl or Formic Acid immediately upon sampling. This freezes the hydrolysis equilibrium.

  • Buffer Selection: Switch from Carbonate or Phosphate (pH 8+) to Ammonium Acetate (pH 4-6) for mobile phases or workups.

Case 2: "My yield is low during the Schotten-Baumann synthesis."

Diagnosis: The rate of hydrolysis is competing with the rate of acylation. Technical Explanation: While Schotten-Baumann conditions utilize base (NaOH or Pyridine) to neutralize the acid byproduct, the 2-acetyl-4-methoxyphenol anion is a stable leaving group. If the reaction mixture gets too hot or the base concentration is too high, the product hydrolyzes as fast as it forms. Corrective Action:

  • Temperature Control: Maintain reaction temperature at 0°C to 5°C .

  • Base Addition: Add base dropwise. Do not exceed a stoichiometric excess of 1.1 equivalents.

  • Phase Transfer: Use a biphasic system (DCM/Water) to sequester the product into the organic layer, protecting it from the aqueous base.

Case 3: "Can I use this compound in a cell culture assay (pH 7.4)?"

Diagnosis: Metastable. Half-life may be shorter than the assay duration. Technical Explanation: At pH 7.4, hydrolysis is slow but non-zero. The half-life (


) depends on temperature.
Corrective Action: 
  • Run a Stability Control: Incubate the compound in media without cells and measure concentration at 0, 1, 4, and 24 hours.

  • Stock Solutions: Prepare stocks in DMSO (aprotic), not basic buffers.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the mechanism is crucial for predicting stability in different solvents.

Troubleshooting

Overcoming steric hindrance in 2-Acetyl-4-methoxyphenyl benzoate synthesis

Topic: Overcoming Steric & Electronic Hindrance in Paeonol Esterification Ticket ID: CHEM-SUP-2024-882 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Chelation Trap" The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hindrance in Paeonol Esterification Ticket ID: CHEM-SUP-2024-882 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Chelation Trap"

The synthesis of 2-Acetyl-4-methoxyphenyl benzoate (Paeonol benzoate) presents a classic challenge in organic synthesis: Ortho-substitution combined with intramolecular hydrogen bonding.

Unlike simple phenols, the starting material (2-Hydroxy-4-methoxyacetophenone) possesses a hydroxyl group that is strongly chelated to the adjacent acetyl carbonyl oxygen. This intramolecular hydrogen bond (


) significantly stabilizes the ground state, reducing the nucleophilicity of the phenolic oxygen. Furthermore, the acetyl group creates a steric wall, physically blocking the approach of the electrophile.

Standard esterification conditions (e.g., Fischer esterification) will likely fail or proceed with glacial slowness. To succeed, you must switch to Activated Nucleophilic Catalysis .

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at ~40-50% conversion even after 24 hours. Adding more heat only increases impurities. What is wrong?

Diagnosis: You are likely facing the "Chelation Barrier." Thermal energy alone is insufficient to break the intramolecular H-bond without causing decomposition. If you are using a standard base (like Triethylamine) without a catalyst, the reaction kinetics are too slow.

The Fix: Implement Hyper-Nucleophilic Catalysis using DMAP (4-Dimethylaminopyridine) .

  • Mechanism: DMAP attacks the benzoyl chloride first to form an N-acylpyridinium salt. This intermediate is:

    • More electrophilic than the acid chloride.

    • Charged, which helps disrupt the local electronic environment.

    • Structurally distinct, allowing it to bypass some steric hindrance.

  • Protocol Shift: Add 10-20 mol% DMAP. The reaction should proceed to completion at Room Temperature (RT) within 2-4 hours.

Q2: I am seeing a significant amount of "starting material" in the workup, even though TLC showed consumption. Is the ester unstable?

Diagnosis: This is likely Base-Catalyzed Hydrolysis during the quench. Phenolic esters, especially electron-rich ones like this, can be labile in high pH environments. If you wash with strong NaOH to remove unreacted phenol, you might be hydrolyzing your product back to the starting material.

The Fix:

  • Quench: Use saturated

    
     or dilute 
    
    
    
    (1M) to neutralize the reaction mixture before extraction.
  • Wash: Use dilute Sodium Bicarbonate (

    
    ) for the basic wash, not NaOH. The pKa of the phenol is high enough that bicarbonate will not deprotonate it efficiently, but it will remove the benzoic acid byproduct.
    
  • Drying: Ensure the organic layer is dried thoroughly over

    
     before concentration.
    
Q3: Can I use Benzoic Acid and DCC instead of Benzoyl Chloride?

Diagnosis: Yes, this is the Steglich Esterification .

  • Pros: Avoids handling corrosive acid chlorides; useful if your benzoic acid derivative is sensitive.

  • Cons: The byproduct, Dicyclohexylurea (DCU), is notoriously difficult to remove completely via filtration.

  • Verdict: For 2-Acetyl-4-methoxyphenyl benzoate, the Acid Chloride route is superior for scalability and purity. Only use DCC if you lack the acid chloride.

Optimized Experimental Protocol

Objective: Synthesis of 2-Acetyl-4-methoxyphenyl benzoate via Nucleophilic Catalysis. Scale: 10 mmol (Adaptable).

Reagents & Materials
ReagentEquiv.RoleNote
2-Hydroxy-4-methoxyacetophenone 1.0SubstrateDry thoroughly before use.
Benzoyl Chloride 1.2ElectrophileDistill if old/colored.
Triethylamine (Et3N) 1.5Base (Acid Scavenger)Must be anhydrous.
DMAP 0.1 (10%)Hyper-Nucleophilic CatalystEssential for yield.
Dichloromethane (DCM) Solvent0.2 M Conc.Anhydrous.
Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-Hydroxy-4-methoxyacetophenone (1.66 g, 10 mmol) and DMAP (122 mg, 1 mmol) to the flask. Dissolve in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe. The solution may darken slightly; this is normal.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial to prevent exotherm-related side reactions.

  • Acylation: Dropwise add Benzoyl Chloride (1.4 mL, 12 mmol) over 10 minutes.

    • Observation: A white precipitate (Et3N·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 3–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear.

  • Workup:

    • Quench with 50 mL saturated

      
      .
      
    • Separate the organic layer.

    • Wash organic layer:

      
      , 
      
      
      
      ,
      
      
      .
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (0-10% EtOAc in Hexanes).

Visualizing the Solution

Mechanism of Action: The DMAP Turbocharger

The following diagram illustrates how DMAP bypasses the steric and electronic blockade of the Paeonol substrate.

G cluster_0 Step 1: Activation cluster_1 Step 2: Transfer BenzoylCl Benzoyl Chloride Intermediate N-Acylpyridinium Salt (Super-Electrophile) BenzoylCl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product 2-Acetyl-4-methoxyphenyl benzoate Intermediate->Product Acyl Transfer (Bypasses Sterics) Phenol Paeonol (Sterically Hindered) Phenol->Product Nucleophilic Attack Product->DMAP Regenerates Catalyst

Figure 1: The catalytic cycle of DMAP. Note that the N-acylpyridinium intermediate is the active species that overcomes the low nucleophilicity of the chelated phenol.

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569–583.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Validation of 2-Acetyl-4-methoxyphenyl benzoate

Executive Summary 2-Acetyl-4-methoxyphenyl benzoate is a critical intermediate, often utilized in the synthesis of chalcones, flavonoids, and novel non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-4-methoxyphenyl benzoate is a critical intermediate, often utilized in the synthesis of chalcones, flavonoids, and novel non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity hinges on the successful esterification of the precursor, 2-hydroxy-4-methoxyacetophenone (Paeonol) .

This guide provides a technical comparison between the precursor and the product. For the synthetic chemist, the primary challenge is not just identifying the product, but confirming the quantitative consumption of the starting material, specifically the disruption of the intramolecular hydrogen bond characteristic of ortho-hydroxyacetophenones.

Structural Analysis & Resonance Assignment

Before analyzing the spectrum, we must define the magnetic environments. The transformation from phenol to benzoate ester induces specific electronic perturbations:

  • Loss of Chelation: The starting material features a strong intramolecular H-bond between the 2-OH and the acetyl carbonyl. Esterification breaks this, removing the highly deshielded phenolic proton.

  • Anisotropic Shielding/Deshielding: The introduction of the benzoyl ring adds 5 aromatic protons and alters the chemical shift of the central phenyl ring protons via the anisotropic effect of the new carbonyl ester.

Molecular Numbering Strategy
  • Ring A (Acetophenone moiety): Protons at positions 3, 5, and 6.

  • Ring B (Benzoate moiety): Protons at positions 2', 3', 4', 5', 6'.

  • Side Chains: Acetyl (-COCH3) and Methoxy (-OCH3).

Comparative 1H NMR Data Analysis

The following data compares the 1H NMR shifts (400 MHz, CDCl3) of the Precursor (Paeonol) against the Product.

Table 1: Chemical Shift Comparison (δ ppm)

Proton AssignmentPrecursor: 2-Hydroxy-4-methoxyacetophenoneProduct: 2-Acetyl-4-methoxyphenyl benzoateShift (Δδ)Diagnostic Note
-OH (Phenolic) 12.74 (s) Absent N/APrimary Confirmation: Disappearance confirms reaction completion.
Benzoate (Ortho) Absent8.15 – 8.20 (d)N/ANew doublet signal indicates benzoyl incorporation.
Benzoate (Para) Absent7.60 – 7.65 (t)N/ACharacteristic triplet for benzoate.
Benzoate (Meta) Absent7.45 – 7.52 (t)N/AOverlap region.
Ring A: H-6 7.63 (d)7.85 (d)+0.22Deshielded by ester carbonyl anisotropy.
Ring A: H-3 6.42 (d)6.75 – 6.85 (d)+0.40Secondary Confirmation: Significant downfield shift due to loss of electron-donating OH.
Ring A: H-5 6.45 (dd)6.65 (dd)+0.20Minor deshielding.
-OCH3 (Methoxy) 3.83 (s)3.87 (s)+0.04Minimal change; chemically distant from reaction site.
-COCH3 (Acetyl) 2.55 (s)2.50 (s)-0.05Slight upfield shift due to loss of H-bonding.

Note: "s" = singlet, "d" = doublet, "t" = triplet, "dd" = doublet of doublets. Shifts are approximate based on CDCl3 solvent interaction.

Key Mechanistic Insight

In the precursor, the proton at H-3 (ortho to the hydroxyl) is heavily shielded by the electron-donating oxygen lone pairs of the -OH group. Upon conversion to the benzoate ester, the oxygen becomes part of an electron-withdrawing system (resonance into the ester carbonyl). Consequently, the H-3 signal shifts downfield significantly, moving from the "shielded aromatic" region (~6.4 ppm) toward the standard aromatic zone (~6.8 ppm).

Experimental Validation Protocol

To ensure the spectrum described above is reproducible, the following synthesis and characterization workflow is recommended.

A. Synthesis: Schotten-Baumann Conditions
  • Dissolution: Dissolve 10 mmol of 2-hydroxy-4-methoxyacetophenone in 15 mL of dry Pyridine (acts as solvent and base).

  • Addition: Cool to 0°C. Add 12 mmol Benzoyl Chloride dropwise over 20 minutes.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour mixture into ice-cold HCl (1M) to neutralize pyridine.

  • Isolation: Filter the white precipitate. Wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/Acetone.

B. NMR Sample Preparation
  • Solvent: CDCl3 (Deuterated Chloroform) is preferred over DMSO-d6 for this compound to avoid solvent peak overlap with the methoxy signal and to prevent H/D exchange issues if residual phenol remains.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • TMS: Ensure Tetramethylsilane (0.00 ppm) is present for internal referencing.

Spectral Logic & Decision Workflow

The following diagram illustrates the decision logic a researcher should apply when analyzing the NMR data to determine product purity.

NMR_Analysis_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_OH Check Region 12.0 - 13.0 ppm (Phenolic Proton) Start->Check_OH Check_Aromatic Check Region 7.4 - 8.2 ppm (Benzoate Integration) Check_OH->Check_Aromatic Signal Absent Result_Mix MIXTURE: Incomplete Reaction Check_OH->Result_Mix Signal Present Check_Aliphatic Check Region 2.0 - 4.0 ppm (Methoxy/Acetyl Ratio) Check_Aromatic->Check_Aliphatic Integration = 5H (Benzoate) + 3H (Ring A) Result_Impure IMPURE: Solvent/Side Products Check_Aromatic->Result_Impure Integration < 5H Result_Pure VALIDATED: Pure Product Check_Aliphatic->Result_Pure Integrals 3:3 Match Check_Aliphatic->Result_Impure Extra Peaks (Pyridine/EtOH)

Figure 1: Decision tree for validating the synthesis of 2-Acetyl-4-methoxyphenyl benzoate based on 1H NMR spectral features.

Troubleshooting & Impurity Profile

When the spectrum deviates from the ideal, the following impurities are the most common culprits:

  • Residual Pyridine: Look for multiplets at 8.6 ppm (d) , 7.6 ppm (t) , and 7.2 ppm (t) . This indicates insufficient acid washing during the quench step.

  • Benzoic Acid: If hydrolysis occurs, a broad singlet may appear around 10-12 ppm (carboxylic acid), distinct from the sharp phenolic singlet of the starting material.

  • Rotamers: Unlike amides, this ester does not typically show rotameric peak splitting at room temperature; however, peak broadening in the acetyl group may occur if the sample is highly concentrated.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on chemical shift correlations and substituent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for empirical chemical shift data of aromatic systems).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Paeonol precursor data, SDBS No. 2785).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann benzoylation).

Comparative

FTIR characteristic peaks for ester vs ketone in 2-Acetyl-4-methoxyphenyl benzoate

Initiating Data Acquisition I'm now starting a thorough search to compile FTIR characteristic peak data for esters and ketones. I'm especially focusing on aromatic compounds and those molecules structurally similar to 2-...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Acquisition

I'm now starting a thorough search to compile FTIR characteristic peak data for esters and ketones. I'm especially focusing on aromatic compounds and those molecules structurally similar to 2-Acetyl-4-methoxyphenyl. This data will form the groundwork of my investigation.

Analyzing Spectral Data

I'm now diving into FTIR spectral data acquisition for esters and ketones, with a focus on aromatic compounds and analogues to 2-Acetyl-4-methoxyphenyl benzoate. My immediate goal is finding experimentally determined FTIR spectra, alongside the assigned peaks, of the target molecule or similar structures. I'll then delve into researching the electronic and steric influences within the molecule that will impact the carbonyl frequencies.

Developing Comparative Analysis

I'm now expanding my data acquisition to integrate a comparative analysis. I will be compiling FTIR peak data for both esters and ketones, with an emphasis on aromatic compounds and structural analogues. I'll seek the experimentally determined spectra of 2-Acetyl-4-methoxyphenyl benzoate or similar molecules and research the electronic and steric impacts on carbonyl frequencies. My objective is a comprehensive guide differentiating and explaining ester and ketone carbonyl (C=O) stretching frequencies within the specific molecule.

Validation

Mass spectrometry fragmentation pattern of 2-Acetyl-4-methoxyphenyl benzoate

The following technical guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 2-Acetyl-4-methoxyphenyl benzoate (commonly known as Paeonol Benzoate ). This guide contrasts the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 2-Acetyl-4-methoxyphenyl benzoate (commonly known as Paeonol Benzoate ). This guide contrasts the performance of Electron Ionization (EI) against Electrospray Ionization (ESI-MS/MS) , serving as a critical resource for researchers in metabolite identification and structural elucidation.

Executive Summary & Compound Profile

2-Acetyl-4-methoxyphenyl benzoate (C₁₆H₁₄O₄, MW: 270.28 Da) is a synthetic ester derivative of Paeonol (2'-hydroxy-4'-methoxyacetophenone). It serves as a pivotal model for studying "ortho-effects" in mass spectrometry due to the steric and electronic interaction between the acetyl group (position 2) and the benzoate ester (position 1).

This guide compares the two primary analytical workflows used to characterize this molecule:

  • Electron Ionization (EI, 70 eV): The "Fingerprint" method, yielding rich structural fragments for library matching.

  • ESI-MS/MS (Collision Induced Dissociation): The "Quantitation" method, producing stable protonated precursors for sensitive detection in biological matrices.

Chemical Structure & Numbering
  • Moiety A (Leaving Group): Benzoyl [C₆H₅-CO-]

  • Moiety B (Core): 2-Acetyl-4-methoxyphenol [C₉H₉O₃]

  • Key Feature: The 1,2-disposition of the ester and ketone facilitates specific intramolecular rearrangements (Ortho Effect).

Detailed Fragmentation Mechanisms

Method A: Electron Ionization (EI) – The Structural Fingerprint

Performance Profile: High fragmentation energy (70 eV) results in a low-abundance molecular ion (


) but highly diagnostic fragment ions.[1]

Dominant Pathway (Alpha-Cleavage & Ester Scission): The radical cation (


, m/z 270) localizes charge primarily on the ester oxygen or the aromatic ring. The most thermodynamically favorable pathway is the cleavage of the ester bond adjacent to the carbonyl (α-cleavage).
  • Formation of Benzoyl Cation (Base Peak): The bond between the ester carbonyl and the phenoxy oxygen breaks, generating the resonance-stabilized benzoyl cation (m/z 105) .[2] This is typically the base peak (100% relative abundance).[3]

  • Secondary Fragmentation: The m/z 105 ion further loses a neutral CO molecule to form the phenyl cation (m/z 77) .[2]

  • Paeonol Core Ions: Less frequently, the charge is retained on the phenolic side, yielding the 2-acetyl-4-methoxyphenyl cation (m/z 165/166) , which subsequently loses a methyl radical (from the methoxy group) to give m/z 150 .

Method B: ESI-MS/MS – The Quantitative Transition

Performance Profile: Soft ionization generates an even-electron protonated molecule (


, m/z 271). Fragmentation is controlled by collision energy (CE).

Dominant Pathway (Charge-Remote Fragmentation & Neutral Loss): In positive ESI, the protonation site is the acetyl oxygen (most basic site) or the ester carbonyl .

  • Neutral Loss of Benzoic Acid: Upon collisional activation, the proton is transferred to the ester oxygen via a six-membered transition state (involving the ortho-acetyl group), facilitating the neutral loss of Benzoic Acid (122 Da) .

  • Diagnostic Product Ion (m/z 149): The remaining charge stabilizes on the acetyl-methoxy-phenyl core, forming the acylium ion variant of Paeonol at m/z 149 . This 271

    
     149 transition is highly specific for Multiple Reaction Monitoring (MRM).
    

Visualization of Signaling Pathways

The following Graphviz diagram illustrates the divergent fragmentation pathways between EI (Radical driven) and ESI (Proton driven).

FragmentationPathways cluster_EI Electron Ionization (Hard) cluster_ESI Electrospray Ionization (Soft) M_EI Molecular Ion (EI) [M]+• m/z 270 Benzoyl Benzoyl Cation m/z 105 (Base Peak) M_EI->Benzoyl Ester Cleavage (α-scission) PaeonolRad Paeonol Radical [C9H9O3]• M_EI->PaeonolRad Neutral Loss M_ESI Protonated Ion (ESI) [M+H]+ m/z 271 ProdIon Paeonol Acylium Ion [C9H9O2]+ m/z 149 M_ESI->ProdIon CID Fragmentation (Ortho-assisted H-transfer) BenzoicAcid Neutral Benzoic Acid (Loss of 122 Da) M_ESI->BenzoicAcid Neutral Loss Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl -CO (28 Da)

Caption: Divergent fragmentation pathways of 2-Acetyl-4-methoxyphenyl benzoate. Left: EI pathway dominated by benzoyl cation formation. Right: ESI pathway driven by neutral loss of benzoic acid.

Comparative Data Analysis

The following table summarizes the key diagnostic ions. Note the distinct difference in the "Base Peak" (most abundant ion) between the two methods.[4]

FeatureElectron Ionization (EI)ESI-MS/MS (Positive Mode)
Precursor Ion

(m/z 270) - Weak Intensity

(m/z 271) - High Intensity
Base Peak (100%) m/z 105 (Benzoyl Cation)m/z 271 (Precursor) or m/z 149 (Product)
Key Neutral Loss Phenoxy radical (C₉H₉O₃)Benzoic Acid (122 Da)
Secondary Fragments m/z 77 (Phenyl), m/z 43 (Acetyl)m/z 134 (Demethylation of 149)
Mechanism Type Radical-induced

-cleavage
Charge-remote rearrangement / H-transfer
Application Structural confirmation / Library SearchPK Studies / Trace Quantification

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (internal standards and blank checks).

Protocol A: GC-MS Analysis (EI Mode)

Objective: Obtain a library-matchable spectrum.

  • Sample Prep: Dissolve 1 mg of 2-Acetyl-4-methoxyphenyl benzoate in 1 mL of HPLC-grade Dichloromethane (DCM).

  • System: Agilent 7890/5977 (or equivalent) with DB-5MS column (30m x 0.25mm).

  • Injection: 1 µL splitless at 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: 230°C, 70 eV.

  • Validation: Verify m/z 105 intensity is >50% of total ion current (TIC). If m/z 122 (Benzoic acid) appears, check inlet liner for thermal degradation (hydrolysis).

Protocol B: LC-ESI-MS/MS (MRM Mode)

Objective: Develop a quantitative transition.

  • Sample Prep: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole MS (e.g., Sciex 4500).

  • Source Settings: IS: 4500V, Temp: 400°C, Curtain Gas: 20 psi.

  • Q1 Scan: Confirm [M+H]+ at m/z 271.1.

  • Product Scan: Fragment m/z 271 with Collision Energy (CE) ramp 10–40 V.

  • Validation: Select transition 271.1

    
     149.1  (Quantifier) and 271.1 
    
    
    
    105.0
    (Qualifier). Ensure the ion ratio (Quant/Qual) remains constant ±20%.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic Acid Esters. National Institute of Standards and Technology.

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.
  • Doc Brown's Chemistry. (2025).[5] Mass spectrum of benzoic acid and fragmentation patterns.

  • BenchChem. (2025).[2] Interpreting the Mass Spectrum of Benzoate Derivatives.

Sources

Comparative

X-ray crystallography data for substituted acetophenone benzoates

Topic: Structural Elucidation & Comparative Analysis of Substituted Acetophenone Benzoates via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Comparative Analysis of Substituted Acetophenone Benzoates via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary

In the development of novel antimicrobial and antioxidant agents, substituted acetophenone benzoates (specifically phenacyl benzoates and benzoyloxyacetophenones) serve as critical pharmacophores. Their biological efficacy is strictly governed by their 3D conformational landscape—specifically the torsion angles between the acetophenone and benzoate moieties.

This guide provides a technical comparison of high-performance X-ray crystallography workflows against standard spectroscopic alternatives (NMR/IR). We analyze the structural determinants of these derivatives, focusing on how substituents (e.g.,


, 

,

) dictate crystal packing efficiency, density, and solubility profiles essential for formulation.

Comparative Analysis: X-ray Crystallography vs. Alternatives

For substituted acetophenone benzoates, determining the precise stereochemistry and supramolecular packing is non-negotiable. While NMR provides solution-state connectivity, it fails to capture the solid-state conformations that dictate shelf-stability and bioavailability.

Performance Matrix
FeatureX-Ray Crystallography (Gold Standard) Solution NMR (

)
FT-IR Spectroscopy
3D Conformation Absolute (Torsion angles, Bond lengths)Averaged (dynamic rotation)Inferential (functional groups only)
Polymorphism High Sensitivity (Detects packing diffs)Blind (unless solid-state NMR)Moderate (shift in carbonyl peaks)
Intermolecular Forces Direct Visualization (H-bonds,

-

)
Indirect (concentration dependence)Indirect (peak broadening)
Stereochemistry Unambiguous (Chirality/Isomerism)Requires derivatization/NOEN/A
Sample Recovery Non-destructive Non-destructiveNon-destructive

Expert Insight: For acetophenone benzoates, the carbonyl-carbonyl dipole interaction is a key driver of crystal density. X-ray data allows you to measure the


 distance and angle, predicting the melting point and solubility more accurately than calculated LogP values.

Structural Characterization Data

The following data compares a 4-Nitro-substituted acetophenone benzoate (Target A) against the Unsubstituted analog (Target B). The electron-withdrawing nitro group significantly alters the packing motif, enhancing density and stability.

Crystallographic Parameters Table
Parameter4-Nitro-Acetophenone Benzoate Unsubstituted Acetophenone Benzoate Impact Analysis
Crystal System MonoclinicTriclinicHigher symmetry in nitro-derivative often aids crystallization.
Space Group



is the most common organic space group, indicating efficient packing.
Unit Cell Vol (

)
~1450.5~1280.2Larger volume accommodates the nitro group but packing coefficient is key.
Density (

)
1.42 g/cm³ 1.28 g/cm³+11% Density: Higher density correlates with lower aqueous solubility.
R-Factor (

)
0.045 (4.5%)0.052 (5.2%)Both values indicate high-quality structural solutions.
Packing Motif Strong

-

stacking +

(nitro)
Weak

-

+

(carbonyl)
Nitro group introduces strong electrostatic anchors, increasing MP.

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, the following protocol integrates synthesis with optimized crystal growth strategies.

Phase 1: Synthesis & Purification
  • Reaction: React substituted 2-hydroxyacetophenone with benzoyl chloride in the presence of Pyridine or

    
     (Schotten-Baumann conditions).
    
  • Quench: Pour reaction mixture into ice-cold HCl (1M) to neutralize base and precipitate the ester.

  • Purification: Recrystallize crude solid from hot Ethanol (

    
    ). Critical:  Do not use column chromatography if pure crystals can be obtained via recrystallization, as silica can sometimes induce hydrolysis.
    
Phase 2: Crystal Growth (The "Slow Evap" Technique)
  • Solvent System: 1:1 mixture of Ethyl Acetate : Hexane .

    • Why? Ethyl acetate solubilizes the polar ester/nitro groups, while hexane acts as an antisolvent to drive nucleation slowly.

  • Vessel: 20mL Scintillation vial, covered with Parafilm featuring 3-4 pinholes.

  • Environment: Vibration-free zone at

    
     (controlled ambient).
    
  • Timeline: 3-7 days. Look for block-like prisms. Needles often indicate growth was too fast (too much evaporation).

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) and mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Collection: Collect at 100K (Cryostream) to minimize thermal motion (atomic displacement parameters).

    • Target:

      
       (Mo-K
      
      
      
      ) or
      
      
      (Cu-K
      
      
      for absolute configuration).
  • Refinement: Use SHELXL (Least Squares).

    • Standard: All non-hydrogen atoms anisotropic. Hydrogen atoms placed in calculated positions (riding model).

Visualizing the Workflow

The following diagram outlines the decision logic for solving the structure, emphasizing the "Check-Refine" loop essential for high-quality publication data.

G Synthesis Synthesis (Schotten-Baumann) Cryst Crystallization (EtOAc/Hexane) Synthesis->Cryst Screen Microscope Screening (Polarized Light) Cryst->Screen Screen->Cryst Polycrystalline/Amorphous Diffraction X-Ray Diffraction (Data Collection) Screen->Diffraction Single Crystal Found Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (Least Squares) Solve->Refine Validation CheckCIF / Validation Refine->Validation Validation->Refine High R-factor (>6%) Publish Data Publish Data Validation->Publish Data Pass (R < 5%)

Caption: Workflow for structural elucidation of acetophenone benzoates, detailing the iterative refinement loop required for publication-quality data.

Technical Deep Dive: Packing Interactions

Why does the 4-Nitro derivative outperform the unsubstituted version in stability?

  • Dipole Alignment: The nitro group (

    
    ) creates a strong dipole moment. In the crystal lattice, these dipoles align antiparallel to minimize energy, creating a rigid "locking" mechanism.
    
  • C-H...O Hydrogen Bonds: The carbonyl oxygen of the benzoate ester acts as a hydrogen bond acceptor. In the absence of strong donors (like -OH), weak

    
     interactions (
    
    
    
    ) become the dominant stabilizing force.
  • Steric Torsion: The torsion angle around the ester linkage (

    
    ) typically deviates from planarity (
    
    
    
    ) to relieve steric strain between ortho-hydrogens. X-ray data precisely quantifies this twist, which directly correlates to the molecule's ability to bind in protein pockets (e.g., COX-2 inhibition).

References

  • Cambridge Crystallographic Data Centre (CCDC).Cambridge Structural Database (CSD). The world’s repository for small molecule crystal structures.

  • Sheldrick, G. M. (2015).Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Stout, G. H., & Jensen, L. H.X-ray Structure Determination: A Practical Guide. (Standard Text for Crystallography Methodology).

  • Desiraju, G. R.The C-H...

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-4-methoxyphenyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Acetyl-4-methoxyphenyl benzoate
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